molecular formula C15H17N5O5S B2942160 Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-66-4

Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2942160
CAS RN: 689749-66-4
M. Wt: 379.39
InChI Key: QNLFLWMHQJMFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C15H17N5O5S and its molecular weight is 379.39. The purity is usually 95%.
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Scientific Research Applications

The compound , known by various names such as ethyl 2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, is a complex molecule that can have multiple applications in scientific research. Below is a comprehensive analysis of its potential applications across different fields:

Antiviral Research

This compound, due to its structural complexity, could be investigated for antiviral properties. Indole derivatives, which share some structural similarities with this compound, have been found to possess antiviral activities . The presence of a 4H-1,2,4-triazol-3-yl moiety could be pivotal in the interaction with viral proteins or enzymes, potentially inhibiting viral replication.

Anti-inflammatory Studies

The nitro group present in the compound could be explored for anti-inflammatory applications. Nitro derivatives of indole have shown significant anti-inflammatory effects, which suggests that this compound might also be used to develop new anti-inflammatory drugs .

Anticancer Activity

Compounds with a benzamido group, such as the one , are often screened for their anticancer properties. The ability to bind with high affinity to multiple receptors makes it a candidate for targeted cancer therapies .

Antimicrobial Potential

The sulfanyl group in ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate could be crucial for antimicrobial activity. Sulfur-containing compounds are known to interfere with bacterial growth and metabolism, making them effective antimicrobial agents .

Antitubercular Applications

Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects, this compound could be synthesized and tested against various strains of Mycobacterium tuberculosis .

Antidiabetic Research

The compound’s potential to act on biological receptors also opens up possibilities for antidiabetic drug development. Its interaction with enzymes involved in glucose metabolism could be beneficial in managing diabetes .

Antimalarial Properties

The structural features of this compound, particularly the 1,2,4-triazol ring, may be effective against Plasmodium species, the parasites responsible for malaria. Research into indole derivatives has shown promise in this area .

Anticholinesterase Activity

Lastly, the compound could be explored for its anticholinesterase activity, which is valuable in treating diseases like Alzheimer’s. The inhibition of cholinesterase enzymes is a recognized approach in managing neurodegenerative diseases .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5S/c1-3-25-13(21)9-26-15-18-17-12(19(15)2)8-16-14(22)10-4-6-11(7-5-10)20(23)24/h4-7H,3,8-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLFLWMHQJMFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

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